

2-fluoroamphetamine metabolite identification in human urine

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 2-Fluoroamphetamine

CAS No.: 1716-60-5

Cat. No.: S600596

[Get Quote](#)

Introduction to 2-Fluoroamphetamine

2-Fluoroamphetamine (2-FA) is a stimulant drug belonging to the class of substituted amphetamines and is recognized as a new psychoactive substance (NPS) [1]. The primary metabolic pathways for fluoroamphetamines are not fully elucidated for the 2-fluoro isomer, but available data on its positional isomers suggest that they undergo metabolism via two main routes: hydroxylation of the aromatic ring and deamination to form phenylpropanolamine derivatives [2]. Identifying the specific metabolites of 2-FA is crucial for developing accurate analytical methods in clinical and forensic toxicology to confirm intake, as the parent compound may only be present in urine for a short duration.

Pharmacological and Toxicological Baseline Data

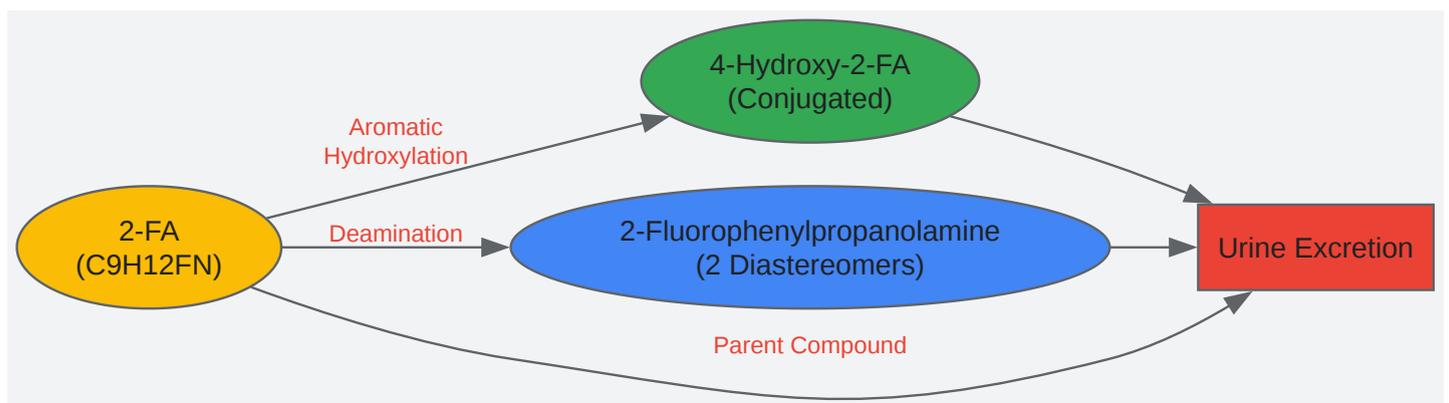
The table below summarizes the available quantitative data for 2-FA, primarily derived from animal studies. This data provides a baseline for understanding its potency and potential toxicity, which can inform dosing decisions for *in vivo* studies and risk assessment [1].

Parameter	Value	Species (Route)
Anorexiant ED ₅₀ (Dose inhibiting food intake by 50%)	15 mg/kg	Rat (p.o.)

Parameter	Value	Species (Route)
Analgesic ED₅₀ (50% inhibition of tail-clamp response)	20 mg/kg	Mouse (i.p.)
Acute Toxicity (LD₅₀)	100 mg/kg	Mouse (i.p.)
Blood Pressure Increase	+29 mm Hg (at 0.5 mg/kg)	Rat (i.v.)

Proposed Metabolic Pathways of 2-FA

The following diagram illustrates the hypothesized metabolic pathways of 2-FA in humans, inferred from general amphetamine metabolism and a related study on 4-FA [2]. The diagram was created using Graphviz DOT language, with `labeldistance` set to 2.5 to ensure clear separation of edge labels.

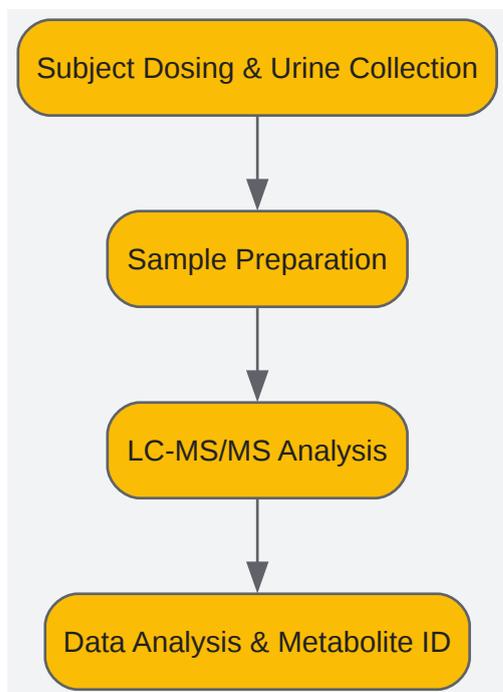


[Click to download full resolution via product page](#)

Diagram 1: Proposed Metabolic Pathways of 2-FA

Detailed Experimental Protocol for Metabolite Identification

This protocol details a methodology for identifying 2-FA metabolites in human urine, adapted from a published pilot study on 4-FA [2]. The overall workflow is summarized in the diagram below.



[Click to download full resolution via product page](#)

Diagram 2: Experimental Workflow for Urine Analysis

Subject Dosing and Urine Collection

- **Dosing:** Administer a single oral dose of 100 mg of 2-FA to healthy, consenting volunteers under controlled medical supervision. A bitter lemon drink can be used as a vehicle [2].
- **Urine Collection:** Collect urine samples at the following time points: baseline (pre-administration), and at 2, 4, 8, and 12 hours post-administration. Record the total volume of each sample [2].

Sample Preparation

- Centrifuge urine samples at 3,500 x g for 10 minutes to remove particulate matter.
- Dilute the supernatant 1:1 (v/v) with a mobile phase compatible with the LC system (e.g., 0.1% formic acid in water).
- For the analysis of conjugated metabolites (e.g., glucuronides or sulfates), a separate aliquot should undergo enzymatic hydrolysis (e.g., with β -glucuronidase/sulfatase) to liberate the aglycones prior to analysis [2].

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

This is the core analytical step for separating, detecting, and identifying the parent drug and its metabolites.

- **Liquid Chromatography (LC):**
 - **Column:** Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μ m).
 - **Mobile Phase:** Employ a gradient elution with:
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - **Gradient Program:** Ramp from 5% B to 95% B over 10-15 minutes to achieve optimal separation [2].
- **Mass Spectrometry (MS/MS):**
 - **Ionization:** Use Electrospray Ionization (ESI) in positive mode.
 - **Data Acquisition:**
 - **Full Scan Mode:** To detect potential metabolites by identifying ions with mass shifts characteristic of common biotransformations (e.g., +16 for hydroxylation).
 - **Product Ion Scan Mode:** To fragment precursor ions and obtain structural information for metabolite identification.
 - **Multiple Reaction Monitoring (MRM):** For highly sensitive and specific quantification of the parent drug and confirmed metabolites. Transitions must be established and optimized using analytical standards.

Data Analysis and Metabolite Identification

- **Parent Compound Quantification:** Use the MRM data and a calibrated standard curve to determine the concentration of 2-FA in each urine sample.
- **Metabolite Identification:**
 - Compare full-scan chromatograms of pre-dose and post-dose urine to identify new ions corresponding to potential metabolites.
 - Interpret the fragmentation patterns (MS/MS spectra) of these potential metabolites to propose their chemical structures. Key metabolites to target include **ring-hydroxylated 2-FA** (often excreted as conjugates) and **2-fluorophenylpropanolamine** (likely as diastereomers) [2] [3].
 - If available, use reference standards for definitive confirmation.

Expected Results and Data Interpretation

The table below outlines the expected metabolites, their proposed structures, and the analytical approach for their identification based on the described protocol.

Analyte	Proposed Structure / Biotransformation	Expected Retention Time (min)	Key MS/MS Fragments (m/z)	Remarks
2-FA (Parent)	1-(2-Fluorophenyl)propan-2-amine	~6.5	154 [M+H] ⁺ , 137, 119, 109	Quantify via MRM; primary target for recent use.
Hydroxylated 2-FA	1-(2-Fluoro-4-hydroxyphenyl)propan-2-amine (isomer example)	~5.2	170 [M+H] ⁺ , 153, 135, 125	Likely conjugated (glucuronide/sulfate); analyze pre/post hydrolysis.
2-Fluorophenyl-propanolamine	1-(2-Fluorophenyl)propan-1-ol-2-amine	~4.8	170 [M+H] ⁺ , 152, 134, 123	Search for diastereomers; indicative of deamination pathway [2].

Discussion and Conclusion

The presented application notes provide a structured protocol for the identification of 2-FA metabolites in human urine. The core methodology, adapted from a 4-FA study, is expected to be effective, as the metabolism of fluoroamphetamines is generally conserved across isomers [2]. The key to a successful analysis lies in the sensitive detection of the predicted metabolites, particularly the conjugated hydroxylated product and the diastereomeric phenylpropanolamine derivatives.

A significant challenge in this field is the **lack of commercially available reference standards** for 2-FA metabolites, which makes definitive identification difficult. Future work should focus on the synthesis of these standards to validate the method. Furthermore, the pharmacological and toxicological data for 2-FA is

currently limited to animal studies (see Table 1), highlighting a substantial knowledge gap regarding its effects in humans [1]. From a forensic and public health perspective, it is important to note that 2-FA is a controlled substance in several countries, including the United States (under the Federal Analogue Act), China, Finland, and others, emphasizing the importance of reliable detection methods [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. - 2 - Wikipedia Fluoroamphetamine [en.wikipedia.org]
2. Excretion of 4- fluoroamphetamine and three metabolites in urine ... [cris.maastrichtuniversity.nl]
3. -FA • lab quality clean (95.0%). Shipping to USA, EU, NZ, AU [getchems.com]

To cite this document: Smolecule. [2-fluoroamphetamine metabolite identification in human urine]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b600596#2-fluoroamphetamine-metabolite-identification-in-human-urine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com